molecular formula C8H13NO2 B2951495 Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate CAS No. 52909-71-4

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate

Cat. No.: B2951495
CAS No.: 52909-71-4
M. Wt: 155.197
InChI Key: IZCXMHBCJAPLHU-UHFFFAOYSA-N
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Description

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate: is a chemical compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 g/mol . It is known for its unique structure, which includes a cyclopentene ring substituted with a methylamino group and a carboxylate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate typically involves the reaction of cyclopentanone with methylamine under specific conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the desired product. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-(amino)cyclopent-1-ene-1-carboxylate
  • Ethyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
  • Methyl 2-(methylamino)cyclohex-1-ene-1-carboxylate

Comparison: Methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate is unique due to its specific ring structure and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 2-(methylamino)cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-9-7-5-3-4-6(7)8(10)11-2/h9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCXMHBCJAPLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(CCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52909-71-4
Record name methyl 2-(methylamino)cyclopent-1-ene-1-carboxylate
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